Cas no 2098052-18-5 (Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate)

Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2098052-18-5
- AKOS026706648
- F1907-1041
- methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate
- EN300-1456115
- 3-Pyrrolidinecarboxylic acid, 4-(5-methyl-2-thienyl)-, methyl ester
- Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate
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- Inchi: 1S/C11H15NO2S/c1-7-3-4-10(15-7)8-5-12-6-9(8)11(13)14-2/h3-4,8-9,12H,5-6H2,1-2H3
- InChI Key: WRHCTXZASIJEAF-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1C1CNCC1C(=O)OC
Computed Properties
- Exact Mass: 225.08234989g/mol
- Monoisotopic Mass: 225.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.6Ų
- XLogP3: 1.3
Experimental Properties
- Density: 1.171±0.06 g/cm3(Predicted)
- Boiling Point: 327.5±42.0 °C(Predicted)
- pka: 8.79±0.10(Predicted)
Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456115-2.5g |
methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2098052-18-5 | 2.5g |
$1594.0 | 2023-07-08 | ||
Enamine | EN300-1456115-5.0g |
methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2098052-18-5 | 5.0g |
$2360.0 | 2023-07-08 | ||
Enamine | EN300-1456115-0.1g |
methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2098052-18-5 | 0.1g |
$715.0 | 2023-07-08 | ||
Enamine | EN300-1456115-0.05g |
methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2098052-18-5 | 0.05g |
$683.0 | 2023-07-08 | ||
Enamine | EN300-1456115-0.25g |
methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2098052-18-5 | 0.25g |
$748.0 | 2023-07-08 | ||
Life Chemicals | F1907-1041-10g |
methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2098052-18-5 | 95%+ | 10g |
$1844.0 | 2023-09-07 | |
Enamine | EN300-1456115-1000mg |
methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2098052-18-5 | 1000mg |
$842.0 | 2023-09-29 | ||
Enamine | EN300-1456115-50mg |
methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2098052-18-5 | 50mg |
$707.0 | 2023-09-29 | ||
Enamine | EN300-1456115-5000mg |
methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2098052-18-5 | 5000mg |
$2443.0 | 2023-09-29 | ||
Enamine | EN300-1456115-100mg |
methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2098052-18-5 | 100mg |
$741.0 | 2023-09-29 |
Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate Related Literature
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
Additional information on Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate
Methyl 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carboxylate (CAS No. 2098052-18-5): A Comprehensive Overview
Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate (CAS No. 2098052-18-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate.
Chemical Structure and Properties
Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate is a derivative of pyrrolidine, a five-membered heterocyclic compound with a nitrogen atom. The presence of a thiophene ring and a methyl group in the structure imparts unique chemical and physical properties to this compound. The thiophene ring, known for its aromaticity and electron-donating nature, contributes to the overall stability and reactivity of the molecule. The methyl group further enhances the lipophilicity of the compound, making it suitable for various biological applications.
The molecular formula of Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate is C13H17NO2S, with a molecular weight of approximately 263.34 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
Synthesis Methods
The synthesis of Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate has been reported using various methodologies. One common approach involves the reaction of 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction proceeds via the formation of an intermediate carboxylic acid ester, which is then isolated and purified using standard techniques such as recrystallization or column chromatography.
An alternative synthetic route involves the coupling of 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid with methyl iodide using a base such as potassium carbonate or sodium hydride. This method provides high yields and excellent purity of the desired product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste generation.
Biological Activities
Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate has been studied for its potential biological activities, particularly in the context of drug discovery and development. One area of interest is its activity as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. Research has shown that compounds with similar structural features can exhibit selective agonist or antagonist properties towards specific GPCRs, making them valuable leads for drug design.
In addition to GPCR modulation, Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate has been investigated for its anti-inflammatory and analgesic properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases. Furthermore, preliminary animal studies have indicated that it may possess analgesic effects, warranting further investigation in clinical settings.
Recent Research Advancements
The field of medicinal chemistry is constantly evolving, and recent research has shed light on new applications and mechanisms associated with Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing novel antiviral agents. The researchers found that derivatives of Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate exhibited potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV).
Another area of active research is the use of Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate in combination therapy approaches. A study published in the European Journal of Medicinal Chemistry investigated the synergistic effects of this compound when used in conjunction with existing anti-inflammatory drugs such as ibuprofen and naproxen. The results showed that co-administration led to enhanced therapeutic efficacy and reduced side effects compared to monotherapy treatments.
Conclusion
Methyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate (CAS No. 2098052-18-5) is a promising organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to advancements in drug discovery and healthcare innovation.
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